Grayanotoxin IX

Description

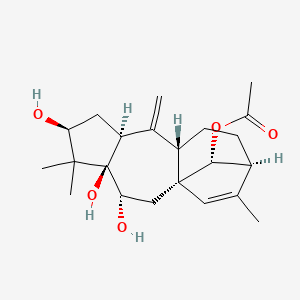

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,4R,6S,8S,10S,13S,16R)-3,4,6-trihydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadec-14-enyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-11-9-21-10-18(25)22(26)16(8-17(24)20(22,4)5)12(2)15(21)7-6-14(11)19(21)27-13(3)23/h9,14-19,24-26H,2,6-8,10H2,1,3-5H3/t14-,15-,16-,17-,18+,19+,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZUXVPBSMLDQC-FTRBOQHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC23CC(C4(C(CC(C4(C)C)O)C(=C)C2CCC1C3OC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@]23C[C@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)C(=C)[C@@H]2CC[C@@H]1[C@H]3OC(=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution of Grayanotoxin Ix

Localization of Grayanotoxin IX within Plant Tissues

Detection in Pollen

Grayanotoxins, as a class of compounds, are known to be present in the pollen of producing plants, such as those from the Rhododendron genus. wikipedia.orgacs.org This presence is significant as it is a primary route through which these toxins are transferred into honey, famously known as "mad honey." wikipedia.org However, specific analytical studies detailing the detection and quantification of this compound in pollen are not extensively available in the current body of scientific literature. Research has largely centered on other, more abundant or toxic isoforms. Therefore, while it is probable that this compound is present in the pollen of certain Ericaceae species, dedicated studies to confirm its presence and concentration are lacking.

Detection in Nectar

Similar to pollen, the nectar of Ericaceae family plants is a known source of grayanotoxins. wikipedia.orgacs.org Bees foraging on this nectar collect the toxins, which then become incorporated into honey. wikipedia.org The composition and concentration of grayanotoxins in nectar can vary, contributing to the differing toxicity of honey produced from these plants. Despite this general understanding, specific research identifying and quantifying this compound in the nectar of any particular plant species is not readily found in published studies. The focus has remained on Grayanotoxin I and III, leaving a gap in the knowledge regarding the specific nectar chemistry of this compound.

Quantitative Variability of Grayanotoxin Content in Plant Sources

The concentration and profile of grayanotoxins can differ significantly among various plant sources. This variability is influenced by a range of factors including the specific plant species, the tissue being analyzed, and the environmental conditions in which the plant grows.

Interspecific Variation in Grayanotoxin Profiles

Different species within the Ericaceae family, and even within the same genus, exhibit distinct profiles of grayanotoxins. wikipedia.org This means that the types and relative amounts of grayanotoxin compounds can vary from one species to another. For instance, species like Rhododendron ponticum and Rhododendron luteum are well-known for containing high concentrations of certain grayanotoxins. wikipedia.org However, specific comparative studies that delineate the interspecific variation with a focus on the presence and quantity of this compound are not documented in available research. Such studies would be necessary to determine which plant species are significant natural sources of this particular compound.

Intraspecific and Tissue-Specific Concentration Differences

Within a single plant species, the concentration of grayanotoxins can vary between different individuals and across different plant tissues. Generally, grayanotoxins are found throughout the plant, including the stem, leaves, flowers, nectar, and pollen. wikipedia.org Studies on other grayanotoxins have shown that concentrations can be higher in leaves compared to floral parts, potentially as a defense mechanism against herbivores. However, there is a notable absence of research data specifically measuring the concentration of this compound in different tissues (e.g., leaves, petals, nectar) of any given plant species.

Biosynthesis of Grayanotoxins

Elucidation of the Grayanoid Biogenetic Pathway

The biosynthesis of grayanotoxins, a class of polyhydroxylated cyclic diterpenes, involves a series of complex enzymatic transformations. These compounds are characterized by a unique 5/7/6/5 tetracyclic carbon skeleton known as grayanane. beilstein-journals.org The biogenetic pathway is understood to originate from an oxidative rearrangement of a precursor common to many diterpenoids. beilstein-journals.org

Role of ent-Kaurane as a Precursor

The central hypothesis for grayanotoxin biosynthesis posits that the grayanane skeleton arises from an oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.org Ent-kaurane-type diterpenes are considered crucial bio-precursors in the chemical pathways leading to the formation of grayanane structures. nih.gov This proposed pathway suggests that the conversion of the nih.govnih.govnih.govnih.gov tetracyclic system of ent-kaurane into the nih.govnih.govnih.govresearchgate.net system of grayanane is a key biosynthetic step. researchgate.net Research indicates this transformation is a pivotal event, establishing the characteristic framework of grayanotoxins. nih.govresearchgate.net

Proposed Bio-transformations Leading to Grayananes and Related Skeletons (e.g., Seco-Grayananes, Kalmanes, Leucothanes)

From the central grayanane framework, a variety of related skeletons can be formed through further biotransformations, leading to the vast structural diversity observed in this family of compounds. Studies suggest at least six possible bio-transformations of the initial precursor, resulting in distinct structural classes. These transformations are believed to involve processes such as 1,2-migration or oxidative cleavage of C-C bonds. chinesechemsoc.org

Key proposed transformations include:

Kalmanes : The kalmane skeleton, which features a 5/8/5/5 tetracyclic system, is thought to be formed via a 1,2-rearrangement of the C8–C9 bond to C14 from the grayanane-type skeleton. chinesechemsoc.org

Seco-Grayananes : These structures arise from the cleavage of carbon-carbon bonds within the grayanane skeleton. Different cleavage patterns lead to various sub-types, such as 1,5-seco-grayananes and 1,10-seco-grayananes.

Leucothanes : This is another class of related diterpenoids derived from the grayanane pathway.

These biogenetic diversifications highlight a complex network of enzymatic reactions that modify the primary grayanane structure to produce a wide array of natural products.

Isotopic Labeling and Tracer Studies in Biosynthesis

To experimentally validate the proposed biosynthetic pathway, isotopic labeling and tracer studies have been instrumental. These techniques involve feeding labeled precursors to grayanotoxin-producing plants and tracking the incorporation of the label into the final molecules.

Incorporation of Mevalonic Acid

Grayanotoxins are diterpenoids, and as such, their biosynthesis is presumed to follow the mevalonate (B85504) pathway. Early studies provided experimental evidence for this by feeding sodium DL-[2-¹⁴C]mevalonate to Leucothoe grayana Max. The radiolabel was successfully incorporated into Grayanotoxin-I, which was then converted to Grayanotoxin-III for purification and analysis. The results confirmed that grayanotoxins are synthesized via the mevalonic acid pathway.

The incorporation of the radiolabel into Grayanotoxin-III was observed to reach its maximum around six days after the feeding, after which the radioactivity appeared to decrease gradually.

Table 1: Incorporation of [2-¹⁴C]Mevalonate into Grayanotoxin-III in L. grayana

| Time After Feeding (Days) | Specific Activity (dpm/mmol) | Incorporation Ratio (%) |

|---|---|---|

| 3 | 1.58 x 10³ | 0.0012 |

| 6 | 2.09 x 10³ | 0.0016 |

| 9 | 1.70 x 10³ | 0.0013 |

| 12 | 1.15 x 10³ | 0.0009 |

Data derived from studies on Leucothoe grayana Max.

Studies with Potential Intermediates (e.g., (-)-Kaurene)

To further investigate the role of ent-kaurane as a direct precursor, tracer studies using labeled (-)-kaurene (also referred to as ent-kaurene) were conducted. In these experiments, (-)-[17-¹⁴C]-ent-kaurene was applied to the leaves of Leucothoe grayana. After a period of 12 days, Grayanotoxin-III was isolated and found to be radioactive.

Two independent experiments showed incorporation ratios of 0.0005% and 0.0007%. Although the incorporation percentage was low, these results provide direct experimental evidence that (-)-kaurene serves as a precursor for grayanotoxins. The findings strongly support the hypothesis that the grayanane skeleton is derived from the kaurane (B74193) skeleton.

Enzymatic and Genetic Aspects of Grayanotoxin Biosynthesis

While the general biosynthetic pathway from mevalonic acid and ent-kaurane has been established, the specific enzymatic and genetic details are still under investigation. The structural diversity within the grayanane family is thought to be generated by the action of specific enzymes that catalyze oxidative reactions on the core skeleton. beilstein-journals.org

Research points to cytochrome P450 (CYP) enzymes as key players in this process. beilstein-journals.org CYPs are a large and diverse group of enzymes known for their role in catalyzing the oxidation of organic substances, making them ideal candidates for the hydroxylation and rearrangement reactions seen in grayanotoxin biosynthesis. nih.gov

From a genetic standpoint, the genes responsible for producing these enzymes are likely organized into biosynthetic gene clusters (BGCs). However, the specific BGC for grayanotoxin biosynthesis has not yet been fully characterized. Recent advances in genomics, such as the genome assembly of Rhododendron molle, a known grayanotoxin-producing species, have begun to lay the groundwork for identifying these clusters. researchgate.net This genomic information is expected to facilitate the discovery of the complete set of genes and enzymes responsible for the biosynthesis of grayanotoxins and their related compounds. researchgate.net

Identification of Biosynthetic Gene Clusters (Hypothetical)

The biosynthesis of complex diterpenoids like grayanotoxins is orchestrated by a series of enzymes, the genetic blueprints for which are typically clustered together in the plant genome. This co-localization, known as a biosynthetic gene cluster (BGC), facilitates the efficient and coordinated production of the final natural product. To date, a specific BGC responsible for the biosynthesis of Grayanotoxin IX or any other grayanotoxin has not been experimentally identified and characterized. However, based on the known biosynthesis of other terpenoids, a hypothetical model for a grayanotoxin BGC can be proposed.

It is hypothesized that the this compound BGC would contain the genetic information for at least the following key enzyme classes:

Terpene Synthase: A gene encoding a terpene synthase would be essential for the initial cyclization of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic 5/7/6/5 tetracyclic carbon skeleton of the grayanane diterpenes. This step is foundational to the entire biosynthetic pathway.

Cytochrome P450 Monooxygenases (CYPs): The extensive oxygenation pattern is a hallmark of grayanotoxins. Therefore, the BGC is expected to be rich in genes encoding various CYPs. These enzymes would be responsible for the regio- and stereospecific hydroxylation of the grayanane skeleton at multiple positions, leading to the diverse array of grayanotoxin analogs. The diversity of grayananes is thought to be generated by the enzymatic oxidation of the grayanane skeleton by these very enzymes.

Acyltransferases: In the case of this compound, which may contain acetyl or other acyl groups, the BGC would likely include genes for acyltransferases. These enzymes would catalyze the transfer of acyl moieties to specific hydroxyl groups on the grayanotoxin core structure.

Regulatory Genes: The BGC may also contain transcription factors and other regulatory elements that control the expression of the biosynthetic genes, ensuring that toxin production occurs at the appropriate time and in the correct tissues of the plant.

The identification and characterization of such a BGC would be a significant breakthrough, enabling a deeper understanding of grayanotoxin biosynthesis and potentially paving the way for metabolic engineering approaches to produce these compounds.

Characterization of Key Enzymes in the Pathway

While the genes remain undiscovered, some inferences about the key enzymes in the grayanotoxin biosynthetic pathway can be drawn from precursor feeding studies and the chemical structure of the final products. Early research on the biosynthesis of grayanotoxins, specifically Grayanotoxin I and III, demonstrated the incorporation of mevalonic acid and (-)-kaurene into the grayanotoxin structure. tandfonline.com This suggests the involvement of the mevalonate (MVA) pathway for the supply of the basic five-carbon isoprene (B109036) units.

The key enzymatic steps are believed to include:

Formation of Geranylgeranyl Pyrophosphate (GGPP): Enzymes of the upstream terpenoid pathway would synthesize GGPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the products of the MVA pathway.

Cyclization to ent-Kaurene (B36324): A diterpene synthase would catalyze the cyclization of GGPP to ent-kaurene, a common precursor for many diterpenoids.

Rearrangement and Oxidation: A series of complex enzymatic reactions, likely involving multiple cytochrome P450 monooxygenases, would then be required to rearrange the ent-kaurene skeleton into the unique 5/7/6/5 grayanane ring system and introduce the numerous hydroxyl groups characteristic of grayanotoxins.

Despite these insights, no specific enzyme involved in the biosynthesis of this compound or any other grayanotoxin has been isolated and functionally characterized to date. The elucidation of these enzymatic steps awaits the successful identification and functional analysis of the corresponding biosynthetic gene cluster.

The following table summarizes the current understanding of the precursors and hypothetical enzyme classes involved in grayanotoxin biosynthesis.

| Biosynthetic Step | Precursor(s) | Hypothetical Enzyme Class | Product |

| Isoprenoid Precursor Biosynthesis | Acetyl-CoA | MVA pathway enzymes | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

| Diterpene Precursor Synthesis | IPP, DMAPP | GGPP synthase | Geranylgeranyl pyrophosphate (GGPP) |

| Initial Cyclization | GGPP | Diterpene synthase | ent-Kaurene |

| Skeleton Rearrangement & Oxidation | ent-Kaurene | Cytochrome P450 monooxygenases | Grayanane skeleton with hydroxyl groups |

| Acylation | Hydroxylated grayanane | Acyltransferase | Acylated grayanotoxin (e.g., this compound) |

Chemical Synthesis and Derivatization of Grayanotoxin Ix and Analogs

Chemical Transformation of Grayanotoxin Isoforms

Recyclization Reactions to Novel Grayanotoxins

The complex tetracyclic structure of grayanotoxins provides a scaffold for exploring chemical transformations that lead to novel grayanane-derived diterpenoids. While direct "recyclization" to entirely new grayanotoxin structures is less commonly reported, significant research has focused on skeletal rearrangements and modifications of the grayanane core. These studies often aim to mimic biosynthetic pathways or to access structurally related compounds with potentially altered biological activities.

For instance, biomimetic approaches have been employed to achieve skeletal rearrangements of the characteristic 5/7/6/5 tetracyclic grayanane skeleton. These transformations can lead to related diterpenoid skeletons, such as the kalmane-type 5/8/5/5 tetracyclic system, through processes involving 1,2-migrations of carbon atoms within the molecule chinesechemsoc.org. Such rearrangements are crucial for understanding the chemical diversity within the grayanane family and for the total synthesis of complex diterpenoids. These synthetic routes often involve advanced organic chemistry techniques, including carbocation intermediates and controlled migration reactions, to forge new ring systems from existing grayanane precursors chinesechemsoc.orgresearchgate.net.

Oxidation Reactions in Grayanotoxin Derivatization

Oxidation reactions are vital tools for modifying the hydroxyl and other functional groups present in grayanotoxins, leading to a diverse array of derivatives. These modifications can alter the compounds' polarity, reactivity, and biological activity.

Specific oxidation strategies have been employed in the synthesis of grayanotoxin derivatives:

Photo-sensitized Oxygenation: This method has been used to introduce hydroxyl groups, such as in the preparation of 9α- and 9β-hydroxy grayanotoxin II derivatives from iso-grayanotoxin II nih.gov. This process involves the reaction of the substrate with singlet oxygen generated photochemically.

Selenium Dioxide Oxidation: Selenium dioxide (SeO₂) is a reagent known for its ability to oxidize allylic and benzylic positions, and it has been utilized in the derivatization of grayanotoxins, for example, in the preparation of grayanotoxin II derivatives nih.gov.

Singlet Oxygenation and Subsequent Oxidations: In the total synthesis of grayanotoxins, such as grayanotoxin III, singlet oxygenation has been employed to modify the carbon skeleton, followed by further oxidation steps to achieve the target structure organic-chemistry.org. These sequences often involve the formation of α,β-unsaturated aldehydes, which are then subjected to decarbonylation and subsequent oxidation to form epoxides or other oxygenated functionalities organic-chemistry.org.

General Oxidation of Hydroxyl Groups: Acetylandromedol (a form of Grayanotoxin I) can be oxidized to various products depending on the specific reagents and reaction conditions employed, allowing for the introduction of carbonyl groups or other oxidized functionalities .

These oxidative transformations are instrumental in creating analogs for SAR studies and for exploring new chemical space within the grayanotoxin family.

Synthesis of Grayanotoxin Analogs for Mechanistic Studies

The precise mechanism by which grayanotoxins exert their effects, particularly their interaction with voltage-gated sodium channels, has been a major focus of synthetic chemistry efforts. The synthesis of specialized analogs, such as photoaffinity labels and derivatives designed for SAR investigations, provides critical insights into these molecular interactions.

Design and Synthesis of Photoaffinity-Labeled Grayanotoxins

Photoaffinity labeling is a powerful technique used to identify the binding sites of bioactive molecules on their target proteins. For grayanotoxins, photoaffinity-labeled analogs have been synthesized to investigate their interaction with the neurotoxin receptor site on sodium channels nih.gov.

A common strategy involves the reductive amination of a grayanotoxin derivative with a benzaldehyde (B42025) precursor containing a photoactivatable group, such as a diazirine moiety. This approach allows for the introduction of a photoreactive probe onto the grayanotoxin scaffold nih.govresearchgate.net. For example, compounds like 14R-N-[4-(1-Azi-2, 2, 2-triftuoroethyl)]benzyliminograyanotoxane-3β, 5, 6β, 16-tetraol and 17-N-[4-(1-azi-2, 2, 2-triftuoroethyl)]-benzyliminograyanotox-15-ene-3β, 5, 6β, 14R-tetraol have been synthesized and applied to squid axons nih.gov. Upon UV irradiation, these labeled compounds can covalently bind to the Na+ channel protein at or near the binding site, enabling the identification of the specific protein targets and the regions involved in toxin binding nih.govresearchgate.net. This method is crucial for understanding the gating mechanism of Na channels at a molecular level.

Derivatization for Structure-Activity Relationship Investigations

Understanding how specific structural features of grayanotoxins contribute to their biological activity is essential for elucidating their mechanism of action. Derivatization strategies are employed to systematically modify different parts of the grayanotoxin molecule and assess the impact on their interaction with sodium channels.

Research focusing on the D-ring of grayanotoxins has provided significant SAR insights nih.gov. Studies involving modifications at positions C-15 and C-16 revealed that the introduction of α-OH, carbonyl, or β-OH groups sequentially reduces the toxin's potency. This suggests that the sodium channel domain facing these positions likely possesses a positive charge. Furthermore, substitution on the β-side of C-16 had a greater impact on activity than similar substitution on the α-side, indicating the proximity of this positive charge to the β-face. The addition of a hydroxyl group at the C-14S position significantly decreased activity, while an amino group at the same position completely abolished it, implying that hydrophobic interactions are a dominant factor on the α-surface of the molecule nih.gov.

Grayanotoxins I and III have also been noted for their potent analgesic activity, with preliminary SAR studies suggesting that specific structural features contribute to this effect biocrick.com. These derivatization efforts, by systematically altering functional groups and stereochemistry, allow researchers to map the critical pharmacophores responsible for grayanotoxin's interaction with ion channels and other biological targets.

Compound List

Grayanotoxin IX

Grayanotoxin I

Grayanotoxin II

Grayanotoxin III

Grayanotoxin IV

Grayanotoxin V

Andromedotoxin

Acetylandromedol

Rhodotoxin

Asebotoxin

Iso-grayanotoxin II

Grayanotoxin II tetraacetate

9α-hydroxy grayanotoxin II

9β-hydroxy grayanotoxin II

9β-hydroxy-dihydro grayanotoxin II

Dihydro grayanotoxin II

Photoaffinity-labeled grayanotoxins

14R-N-[4-(1-Azi-2, 2, 2-triftuoroethyl)]benzyliminograyanotoxane-3β, 5, 6β, 16-tetraol

17-N-[4-(1-azi-2, 2, 2-triftuoroethyl)]-benzyliminograyanotox-15-ene-3β, 5, 6β, 14R-tetraol

Kalmanol

Principinol E

Rhodomollein XX

Rhodomollacetals A–C

Molecular Mechanism of Action of Grayanotoxins

Molecular Docking and Computational Studies of Grayanotoxin Interactions

Computational approaches, particularly molecular docking, have become indispensable tools for predicting how molecules like grayanotoxins interact with biological targets. These studies aim to elucidate binding affinities and hypothesize potential interaction sites, offering insights into mechanisms of action and potential therapeutic applications sphinxsai.comresearchgate.netresearchgate.netd-nb.info.

Ligand-Protein Binding Affinity Predictions

Molecular docking studies have been employed to predict the binding affinities of grayanotoxins to various proteins, including viral proteins and enzymes. These predictions are crucial for understanding potential drug-like properties and identifying new targets.

Viral Proteins: In silico studies have investigated the binding of grayanotoxins to viral proteins. For instance, docking simulations predicted a strong binding affinity between grayanotoxin and Japanese encephalitis virus (JEV), with an energy value of -316.219 kcal/mol using iGemdock software. Similarly, a binding affinity of -225.2 kcal/mol was predicted with Murray Valley encephalitis virus (MVEV) using Hex software sphinxsai.com. These findings suggest potential antiviral properties, although further experimental validation is required sphinxsai.comresearchgate.net.

Enzymes: Computational analyses have also explored the interaction of grayanotoxins with human carbonic anhydrases (hCA). Grayanotoxin III (GTX III), a related congener, has shown predicted binding affinities with hCA I and hCA II, with docking scores indicating micromolar to submicromolar inhibitory potential tandfonline.com. For example, a docking score of -8.21 kcal/mol was reported for GTX III binding to hCA I tandfonline.com.

Sodium Channels: Molecular docking has also been applied to understand the interactions of grayanane diterpenes, which include grayanotoxins, with voltage-gated sodium channels like NaV1.7. These studies analyze docking scores to assess binding affinities, highlighting the role of specific functional groups, such as hydroxyl and ketone groups, in forming hydrogen bonds that enhance these interactions researchgate.net.

Table 1: In Silico Binding Affinities of Grayanotoxins to Selected Proteins

| Target Protein | Binding Affinity (kcal/mol) | Computational Method | Reference |

| Japanese encephalitis virus | -316.219 | iGemdock | sphinxsai.com |

| Murray valley encephalitis virus | -225.2 | Hex | sphinxsai.com |

| Human carbonic anhydrase I (hCA I) | -8.21 | Glide/XP (IFD) | tandfonline.com |

| Human carbonic anhydrase II (hCA II) | (Not specified numerically) | Glide/XP (IFD) | tandfonline.com |

| NaV1.7 (Grayanane Diterpenes) | (Docking scores analyzed) | Glide | researchgate.net |

Hypothesized Interactions with Target Proteins (e.g., Viral Proteins in in silico studies)

In silico studies have hypothesized interactions of grayanotoxins with various protein targets beyond their primary known target, the voltage-gated sodium channels. These investigations suggest potential roles in inhibiting viral replication and enzyme activity.

Antiviral Activity: Computational docking studies have proposed that grayanotoxin may exhibit antiviral properties by interacting with key proteins of viruses such as Japanese encephalitis virus and Murray Valley encephalitis virus sphinxsai.comresearchgate.net. These hypothesized interactions suggest that grayanotoxin could potentially inhibit viral replication, though direct experimental evidence for Grayanotoxin IX specifically against these viruses is limited in the reviewed literature.

Enzyme Inhibition: Beyond ion channels, grayanotoxins have been computationally studied for their potential to inhibit enzymes like human carbonic anhydrases (hCA) tandfonline.com. These studies propose that grayanotoxins can bind within the active sites of these enzymes, suggesting a mechanism of action that could involve enzyme modulation.

Cellular and Subcellular Effects beyond Sodium Channels

While grayanotoxins are primarily recognized for their effects on voltage-gated sodium channels, leading to neuronal hyperexcitability and cardiac dysfunction nih.govmdpi.comnih.gov, emerging research indicates other cellular and subcellular impacts.

Interference with Lipid Metabolism (e.g., in Insect Pests)

Studies investigating the effects of grayanotoxins on insect pests have revealed significant interference with lipid metabolism. Grayanotoxin I, in particular, has been shown to disrupt normal physiological processes in Spodoptera litura (tobacco caterpillar).

Growth and Development Inhibition: Grayanotoxin I treatment significantly suppressed the survival rate, growth, and development of S. litura larvae nih.govresearchgate.netresearchgate.net.

Lipid Metabolism Disruption: Transcriptomic analysis revealed that grayanotoxin I exposure led to differentially expressed genes (DEGs) related to lipid metabolism, including those involved in fat digestion and absorption nih.govresearchgate.netresearchgate.net. Furthermore, the treatment inhibited the levels of key lipid-related molecules in the insect's hemolymph, such as free fatty acids (FFA), lipase, and 3-hydroxyacyl-CoA dehydrogenase (HOAD) nih.govresearchgate.net. These findings suggest that grayanotoxin I interferes with lipid synthesis, lipolysis, and the development of the fat body, a critical organ for insect metabolism nih.govresearchgate.netresearchgate.net.

Table 2: Effects of Grayanotoxin I on Lipid Metabolism in Spodoptera litura

| Parameter Measured | Effect of Grayanotoxin I Treatment | Significance | Reference |

| Survival Rate | Suppressed | Significant | nih.govresearchgate.netresearchgate.net |

| Growth and Development | Suppressed | Significant | nih.govresearchgate.netresearchgate.net |

| Free Fatty Acids (FFA) in Hemolymph | Inhibited | Significant | nih.govresearchgate.net |

| Lipase (mRNA/activity) in Hemolymph | Inhibited | Significant | nih.govresearchgate.net |

| 3-hydroxyacyl-CoA dehydrogenase (HOAD) (mRNA/activity) | Inhibited | Significant | nih.govresearchgate.net |

| Genes related to Lipid Metabolism | Upregulated/Downregulated (DEGs) | N/A | nih.govresearchgate.netresearchgate.net |

Modulation of Neurotransmitter Release (e.g., Glutamate (B1630785), GABA)

Grayanotoxin III (GTX III), a prominent isoform, has been shown to modulate the release of key neurotransmitters, namely glutamate and gamma-aminobutyric acid (GABA), in neuronal systems. This modulation occurs through effects on synaptic transmission.

Enhanced Neurotransmitter Release: GTX III has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) and spontaneous excitatory postsynaptic currents (sEPSCs) in neurons of the ventromedial hypothalamus (VMH) nih.govresearchgate.net. This enhancement in the frequency of these currents, without altering their amplitude, indicates an increased release of GABA (from inhibitory terminals) and glutamate (from excitatory terminals) nih.govresearchgate.net.

Mechanism of Modulation: The observed modulation of neurotransmitter release by GTX III is linked to its interaction with voltage-gated ion channels. It is proposed that GTX III increases calcium (Ca2+) influx through voltage-dependent Ca2+ channels. This influx is a secondary effect following the activation of voltage-dependent Na+ channels by grayanotoxin, ultimately leading to the enhanced release of GABA and glutamate from nerve terminals nih.govresearchgate.net. This mechanism may contribute to the autonomic symptoms observed during grayanotoxin intoxication.

Table 3: Grayanotoxin III Effects on Neurotransmitter Release in VMH Neurons

| Neurotransmitter | Synaptic Current Measured | Effect of GTX III | Amplitude Change | Frequency Change | Mechanism Implicated | Reference |

| GABA | sIPSC | Enhanced release | No change | Increased | Increased Ca2+ influx via voltage-dependent Ca2+ channels secondary to Na+ channel activation nih.govresearchgate.net | nih.govresearchgate.net |

| Glutamate | sEPSC | Enhanced release | No change | Increased | Increased Ca2+ influx via voltage-dependent Ca2+ channels secondary to Na+ channel activation nih.govresearchgate.net | nih.govresearchgate.net |

| GABA | eIPSC | Enhanced release | Increased | Increased | Increased Ca2+ influx via voltage-dependent Ca2+ channels secondary to Na+ channel activation nih.govresearchgate.net | nih.govresearchgate.net |

| Glutamate | eEPSC | Enhanced release | Increased | Increased | Increased Ca2+ influx via voltage-dependent Ca2+ channels secondary to Na+ channel activation nih.govresearchgate.net | nih.govresearchgate.net |

Compound List:

this compound

Grayanotoxin I

Grayanotoxin III (GTX III)

Grayanotoxin

Grayananes

Japanese encephalitis virus (JEV)

Murray valley encephalitis virus (MVEV)

Human carbonic anhydrase I (hCA I)

Human carbonic anhydrase II (hCA II)

NaV1.7 (Voltage-gated sodium channel subtype)

GABA (Gamma-aminobutyric acid)

Glutamate

Spodoptera litura (Tobacco caterpillar)

Structure Activity Relationship Sar of Grayanotoxins

Identification of Essential Functional Groups for Biological Activity

Research into various grayanotoxin analogs has revealed that specific functional groups are indispensable for their interaction with sodium channels and subsequent toxic effects. Modifications to these groups often lead to significant alterations in biological potency.

Hydroxyl (-OH) groups play a vital role in the biological activity of grayanotoxins, likely by forming hydrogen bonds with amino acid residues within the sodium channel binding site nih.govnih.gov. The presence of hydroxyl groups at specific positions, particularly the 3β-OH, 5β-OH, and 6β-OH configurations, has been identified as essential for potent activity nih.gov.

For instance, studies comparing Grayanotoxin IX with its 3-acetyl derivative (3-AcO-grayanotoxin IX) indicate that the hydroxyl group at the C-3 position is critical; replacing this hydroxyl with an acetyl group can alter or reduce activity frontiersin.org. Furthermore, the 5β-OH and 6β-OH groups are consistently found in highly active grayanotoxins and are considered essential structural elements nih.gov.

The 10β-methyl group is another functional group identified as essential for the biological activity of grayanotoxins nih.govnih.gov. Its specific stereochemical orientation and presence contribute to the optimal fit and interaction with the sodium channel receptor site.

The presence of an epoxide group, specifically the 2β,3β-epoxy moiety, can also confer significant biological activity, often comparable to that of the 3β-hydroxyl group nih.govresearchgate.net. This suggests that the spatial arrangement and electronic properties provided by this epoxide ring are functionally equivalent to the 3β-OH group in mediating interaction with the sodium channel.

Influence of Molecular Stereospecificity and Hydrophobicity

Data Table: Key Structural Features and Their Impact on Grayanotoxin Activity

The following table summarizes the identified structural features critical for the biological activity of grayanotoxins, based on SAR studies.

| Structural Feature/Functional Group | Significance for Biological Activity | Supporting Evidence/Notes |

| 3β-Hydroxyl (3β-OH) | Essential for activity | Substitution by 2β,3β-epoxy group maintains activity. Acetylation at C-3 may reduce activity. nih.govfrontiersin.org |

| 5β-Hydroxyl (5β-OH) | Essential for activity | Consistently found in active analogs. nih.gov |

| 6β-Hydroxyl (6β-OH) | Essential for activity | Consistently found in active analogs. nih.gov |

| 10β-Methyl Group | Essential for activity | Contributes to optimal binding. nih.govnih.gov |

| 2β,3β-Epoxy Group | Important for activity | Can functionally substitute for the 3β-OH group. nih.govresearchgate.net |

| Hydrophobicity | Optimal level for maximal activity | Facilitates binding to hydrophobic regions of the sodium channel. wikipedia.orgnih.govnih.gov |

| Stereochemistry | Crucial for activity | Specific spatial arrangement of groups is vital for channel interaction. nih.govontosight.ainih.gov |

| Number of Hydroxyl Groups | Optimal number (e.g., five) | Deviations from the optimal number reduce biological potency. nih.gov |

Compound Names Mentioned:

this compound

Grayanotoxin I (GTX I)

Grayanotoxin II (GTX II)

Grayanotoxin III (GTX III)

Grayanotoxin IV (GTX IV)

3-AcO-grayanotoxin IX

Andromedotoxin (Synonym for GTX I)

Acetylandromedol (Synonym)

Rhodotoxin (Synonym)

Asebotoxin (Synonym)

Deacetylandromedotoxin (Synonym for GTX III)

Deacylasebotoxin I (Synonym for GTX III)

Grayanotoxane-3,5,6,10,14,16-hexol, (3-alpha,6-beta,14R)-

Grayanotoxane-5,6,7,10,14,16-hexol, 2,3-epoxy-, 6-acetate, (2beta,3beta,6beta,7alpha,14R)-

SAR Studies on Specific Grayanotoxin Structural Regions

Analysis of D-Ring Derivatives

The D-ring of the grayanotoxin molecule, along with other hydroxylated regions, plays a significant role in its interaction with sodium channels. SAR studies focusing on modifications to the D-ring have provided key insights into the structural requirements for grayanotoxin activity.

Research has demonstrated that alterations to specific positions within the D-ring can profoundly impact the toxin's potency and its ability to induce cellular depolarization. For instance, the addition of hydroxyl (OH) or carbonyl groups at positions C-15 or C-16, whether in the α or β orientation, generally leads to a reduction in the toxin's potency nih.gov. Notably, substitutions with a hydroxymethyl group on the β-side of C-16 were found to decrease grayanotoxin activity approximately tenfold more than similar substitutions on the α-side nih.gov. This observation suggests a specific topographical requirement for the binding site in this region.

Furthermore, the introduction of a hydrophilic hydroxy group at position C-14S significantly reduced grayanotoxin activity by a factor of 20, while the addition of an electronegative amino group at the same position completely abolished its activity nih.gov. These findings highlight the sensitivity of the D-ring's interaction to the polarity and electronic properties of its substituents. The balance between hydrophilicity and hydrophobicity within the molecule, particularly concerning the D-ring, is also identified as a key factor influencing potency nih.gov.

Table 1: Effect of D-ring Modifications on Grayanotoxin Potency

| D-ring Position | Modification | Effect on Potency | Implied Channel Interaction | Reference |

| C-15 / C-16 | α-OH, Carbonyl, β-OH | Reduces potency | Suggests a positive charge in the channel facing C-15/C-16 | nih.gov |

| C-16 (β-side) | Hydroxymethyl | Reduces activity 10x more than α-side | Suggests the positive charge is located close to the β-side | nih.gov |

| C-14S | Hydroxy group | Reduces activity 20-fold | Implies a specific hydrophilic interaction site | nih.gov |

| C-14S | Amino group | Eliminates activity | Suggests strong repulsion or steric hindrance at this site | nih.gov |

| General D-ring | Presence of β-hydroxyl groups (e.g., 3β-OH, 5β-OH, 6β-OH) | Contributes to activity | Involved in hydrogen bonding with the Na+ channel | nih.govnih.govresearchgate.net |

Implications for Sodium Channel Binding Site Topography

The findings that modifications at C-15 and C-16, particularly on the β-side, significantly alter potency imply the presence of a positively charged region within the sodium channel that interacts with these parts of the D-ring nih.govnih.gov. This interaction is likely mediated by electrostatic forces, possibly involving acidic amino acid residues in the channel protein. The greater impact of β-side modifications further refines this notion, suggesting that the binding pocket in this area is oriented to accommodate the β-face of the grayanotoxin molecule more sensitively.

The reduced activity observed with hydrophilic groups at C-14S, and the complete loss of activity with an amino group, indicates that this region of the D-ring interacts with a specific site that may favor hydrophobic or less polar interactions, or that is sensitive to steric bulk or charge at this position nih.gov.

Further insights into the binding site topography come from studies identifying specific residues within the sodium channel that are critical for grayanotoxin binding. For example, residues like Phe-1579 and Tyr-1586 in the S6 segment of domain IV (IVS6) have been implicated. Substitutions at Phe-1579 can alter both the binding and unbinding rates of grayanotoxins, suggesting this residue plays a role in regulating the toxin's access to the binding site, acting as a gate nih.gov. In contrast, Tyr-1586 appears to be more critical for maintaining binding affinity, requiring a hydrophobic or aromatic residue for optimal interaction nih.govnih.gov. These findings suggest that the binding site is a complex environment with distinct regions that accommodate different aspects of the grayanotoxin structure, involving both polar and non-polar interactions.

Table 2: Key Residues in Sodium Channel Binding Site for Grayanotoxins

| Channel Domain/Segment | Residue (NaV1.4) | Observation/Modification | Effect on GTX Binding/Activity | Implication for Binding Site | Reference |

| IIS6 | Asn-784 | Identified as a novel GTX site | Not specified | Part of the GTX receptor complex | nih.gov |

| IIIS6 | Ser-1276 | Identified as a novel GTX site | Not specified | Part of the GTX receptor complex | nih.gov |

| IVS6 | Phe-1579 | Amino acid substitutions | Increased binding (kon) and unbinding (koff) rates | Acts as a gate regulating toxin access to the receptor | nih.gov |

| IVS6 | Tyr-1586 | Amino acid substitutions | Selectively increased unbinding (koff) rate, drastically increasing dissociation constant (Kd) | Requires a hydrophobic or aromatic residue; critical for affinity | nih.govnih.gov |

The collective data from D-ring derivative studies and residue-specific mutations highlight that the interaction between grayanotoxins and voltage-gated sodium channels is highly specific, involving multiple contact points and complex conformational changes within the channel protein.

Compound List:

Grayanotoxin (general)

this compound

Grayanotoxin I

Grayanotoxin II

Grayanotoxin III

Grayanotoxin IV

Grayanotox-15-ene

α-dihydro-GTX-II

Batrachotoxin (BTX)

Veratridine

Aconitine

Tetrodotoxin (TTX)

Lack of Specific Research on this compound Prevents Fulfillment of Detailed Article Request

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific research focusing on the chemical compound this compound to generate the requested article with the specified level of detail and scientific accuracy. The user's strict instructions to focus solely on this compound within the provided outline cannot be met, as the majority of ecological research on grayanotoxins is centered on other analogues, primarily Grayanotoxin I and Grayanotoxin III.

While this compound has been identified in various tissues of plants from the Ericaceae family, including stems, leaves, petals, pollen, and nectar, detailed studies on its specific ecological roles are largely absent from the current body of scientific work.

Specifically, there is a significant lack of published research concerning:

The precise role of this compound in plant defense mechanisms against herbivory.

The specific impact of this compound on the physiology and development of insects such as Spodoptera litura.

Detailed comparative studies on the differential effects of this compound on various pollinator species, including honeybees and bumblebees.

An analysis of the trade-offs between herbivore defense and pollinator attraction specifically mediated by this compound.

The broader ecological significance and role of this compound within ecosystems.

One study noted the presence of this compound in the pollen of nine Ericaceae species and hypothesized that it, along with other toxic compounds, may limit the pollen grooming behavior of bees. mdpi.com However, this study did not provide in-depth analysis of this compound's specific effects or its role in the other ecological dynamics outlined in the request.

Due to these limitations and the strict adherence required to the provided outline and subject matter, generating a thorough and scientifically robust article focused exclusively on this compound is not feasible at this time. The available data would result in an article that is sparse, speculative, and fails to meet the required standard of detailed, research-backed content for each specified section and subsection.

Ecological Significance of Grayanotoxins

Grayanotoxins in the Ecosystem

Transfer of Grayanotoxins to Secondary Products (e.g., Honey)

Grayanotoxins are present in nearly all parts of the plants that produce them, including the stem, leaves, flowers, pollen, and nectar. wikipedia.orgnih.gov The transfer of these toxins into secondary products is most notably documented in the production of honey. wikipedia.org

When honeybees (Apis species) forage on the nectar of grayanotoxin-containing plants, such as certain species of Rhododendron, Kalmia, and Andromeda, they collect the toxins along with the nectar. wikipedia.orgnih.govnih.gov The bees then process this nectar to produce honey, which consequently becomes contaminated with grayanotoxins. nih.goveurofins.de This toxic honey is commonly referred to as "mad honey" (deli bal in Turkish) and is the primary vehicle for grayanotoxin poisoning in humans. wikipedia.orgnih.govhowstuffworks.com

The concentration of grayanotoxins in honey is influenced by several factors, including the specific plant species foraged by the bees, geographical location, and climatic conditions which affect flowering. medicinalmadhoney.comnih.gov For instance, honey produced in the Black Sea region of Turkey and in Nepal is often rich in grayanotoxins due to the abundance of Rhododendron ponticum and Rhododendron luteum. medicinalmadhoney.comwikipedia.orgnih.gov Small-scale honey production, where honey is harvested from a single hive or a small area, is more likely to yield a product with a significant concentration of these toxins. wikipedia.orgnih.gov In contrast, large-scale commercial honey production often blends honey from various locations, which typically dilutes the concentration of any contaminated honey. wikipedia.orgfood-info.net

Research has identified numerous grayanotoxin isoforms in plants and honey, with Grayanotoxin I and Grayanotoxin III being considered the principal toxic variants. wikipedia.orgeurofins.de A study on Ericaceous species in Southwestern China detected several toxic diterpene compounds, including Grayanotoxin IX, in the pollen of some species, indicating its potential for transfer into honey as well. mdpi.com

Table 1: Grayanotoxin-Producing Genera and Affected Secondary Products

| Plant Genus | Secondary Product(s) Containing Grayanotoxins |

|---|---|

| Rhododendron | Honey ("mad honey"), Labrador tea, herbal medicines, cigarettes |

| Kalmia | Honey |

| Andromeda | Honey |

| Pieris | Not specified for secondary products, but plant is toxic |

| Leucothoe | Not specified for secondary products, but plant is toxic |

| Agarista | Not specified for secondary products, but plant is toxic |

| Lyonia | Not specified for secondary products, but plant is toxic |

Source: Data compiled from multiple sources. wikipedia.orgnih.gov

Ecological Implications of Toxin Accumulation in Food Chains

The presence of grayanotoxins in plants and their transfer into secondary products like honey have significant ecological consequences, primarily functioning as a defense mechanism and affecting various organisms in the food web through bioaccumulation. medicinalmadhoney.comnih.govsciencelearn.org.nz

The primary role of grayanotoxins in plants such as Rhododendron species is to deter feeding by insect and vertebrate herbivores. medicinalmadhoney.comnih.govresearchgate.net Studies have shown that Grayanotoxin I concentrations are consistently higher in defensive tissues like leaves compared to floral rewards such as nectar, suggesting a functional trade-off between herbivore defense and pollinator attraction. nih.govresearchgate.netslu.se

The effects of grayanotoxins extend to pollinators. While these toxins can be lethal to honeybees, some species, like bumblebees (Bombus terrestris), appear to be unharmed. wikipedia.orgresearchgate.netgre.ac.uk This differential toxicity may allow the plant to select for more effective pollinators. wikipedia.org

When herbivores consume grayanotoxin-containing plants, it can lead to severe or lethal poisoning. nih.gov Intoxication is common in cattle, sheep, and goats that graze on plants like Rhododendron, Kalmia (laurel), and Pieris. medicinalmadhoney.comnih.govspringermedizin.de The toxic dose for cattle is estimated to be about 0.2% of their body weight for Rhododendron and 0.4% for Kalmia. medicinalmadhoney.comspringermedizin.de Symptoms typically appear within 3 to 14 hours of ingestion and can be fatal, with aspiration of vomitus being a common cause of death in addition to cardiovascular effects. nih.govspringermedizin.de

The accumulation of these toxins in the food chain primarily affects humans and animals through the consumption of "mad honey". wikipedia.orgnih.gov This represents a direct transfer from the plant to a secondary product, which is then consumed by other trophic levels. While grayanotoxin poisoning is rarely fatal in humans, it can cause significant cardiovascular and neurological symptoms. wikipedia.orgnih.gov In contrast, for many other animals, the ingestion of these toxins, either from the plant directly or from contaminated honey, can be lethal. wikipedia.orgnih.gov The process by which a substance builds up in an organism faster than it can be broken down is known as bioaccumulation, and this is what makes the consumption of grayanotoxin-laden products dangerous. sciencelearn.org.nzepa.gov

Advanced Analytical Methodologies for Grayanotoxin Ix Profiling

Chromatographic Separation Techniques

Chromatographic techniques form the backbone of grayanotoxin analysis, enabling the separation of complex mixtures and the isolation of individual compounds. These methods, often coupled with sensitive detection systems, allow for both qualitative and quantitative profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a primary analytical tool for the sensitive and selective quantification of grayanotoxins in various matrices, including plant extracts, honey, blood, and urine nih.govnih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.netnih.govacs.orgnih.gov. This technique offers high sensitivity, specificity, and the ability to confirm the identity of analytes through their characteristic fragmentation patterns.

LC-MS/MS methods typically employ reversed-phase High-Performance Liquid Chromatography (HPLC) columns, such as C18, with mobile phases consisting of water and methanol (B129727) gradients, often containing 0.1-1% acetic acid nih.govtandfonline.comresearchgate.netnih.govacs.orgdergipark.org.trdergipark.org.tr. Detection is commonly performed using Electrospray Ionization (ESI) in either positive or negative ion modes, followed by analysis in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes for precise quantification tandfonline.comnih.govdergipark.org.tr. Specific ion transitions are monitored for accurate identification and quantification. For instance, quantification of GTX I often relies on the transition from its sodium adduct ion at m/z 435 to a product ion at m/z 375 researchgate.netnih.gov, while GTX II and III are typically quantified via transitions from m/z 335 to m/z 299 or m/z 317 researchgate.netnih.govdergipark.org.tr. While specific methods for GTX IX are less detailed, the established LC-MS/MS protocols for other grayanotoxins are generally adaptable for its analysis mdpi.com.

Method validation for LC-MS/MS typically includes assessing linearity, selectivity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Reported LOQs can vary depending on the matrix and specific method, with examples including as low as 0.05 µg/g in urine and 0.2 µg/g in rumen contents and feces, or 10 µg/kg in honey researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC/MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) has also been utilized for grayanotoxin analysis thieme-connect.comresearchgate.net. However, grayanotoxins are known to be thermally labile and possess low volatility, necessitating derivatization to enhance their suitability for GC analysis tandfonline.comtandfonline.comresearchgate.net. Trimethylsilylation (TMS) is a common derivatization strategy, involving the reaction of hydroxyl groups with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to form more volatile and stable trimethylsilyl (B98337) ethers researchgate.netsigmaaldrich.com. A GC/MS method employing TMS derivatization has been developed for the quantitative determination of Grayanotoxin I, incorporating ICH-compliant validation parameters researchgate.net. Detection limits reported for GC/MS methods can be in the range of 35 mg/kg researchgate.net.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

HPLC serves as a robust separation technique for grayanotoxins, often employed as a precursor to mass spectrometry detection. It can also be used with other detectors, such as UV detectors, for qualitative and quantitative analysis dergipark.org.trthieme-connect.com. Reversed-phase HPLC, typically using C18 columns with methanol/water gradients containing acetic acid, is standard for separating grayanotoxin mixtures nih.govtandfonline.comresearchgate.netnih.govacs.orgdergipark.org.trdergipark.org.tr. UV detection has been employed at wavelengths such as 200 nm or 204 nm dergipark.org.trthieme-connect.com. Furthermore, preparative HPLC is a valuable tool for the isolation and purification of grayanotoxins, enabling the production of reference standards dergipark.org.trthieme-connect.comresearchgate.net.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique often used for the qualitative analysis, initial screening, and monitoring of isolation procedures for grayanotoxins researchgate.netnih.govthieme-connect.comacs.orgcollectionscanada.caresearchgate.net. TLC methods typically involve separating compounds on silica (B1680970) gel plates using solvent systems like ethyl acetate-methanol-water mixtures researchgate.netthieme-connect.com. Visualization is commonly achieved by spraying with reagents such as 60% sulfuric acid followed by heating, or chloramine (B81541) T, which react with grayanotoxins to produce colored spots researchgate.netthieme-connect.comacs.org. TLC can also be coupled with densitometry for semi-quantitative analysis, recording remission at specific wavelengths (e.g., 530 nm) based on calibration curves researchgate.netthieme-connect.com. Its utility extends to quality control when combined with more advanced techniques like HPLC-MS/MS researchgate.net.

Fast Centrifugal Partition Chromatography (FCPC) for Isolation

Fast Centrifugal Partition Chromatography (FCPC) is an advanced liquid-liquid chromatography technique that has proven effective for the isolation of grayanotoxins, particularly Grayanotoxin I thieme-connect.comresearchgate.net. FCPC offers advantages in terms of capacity and efficiency for purifying natural products. It has been employed in multi-step protocols to obtain high-purity reference standards from plant extracts thieme-connect.comresearchgate.net.

Sample Preparation and Derivatization Strategies

Effective sample preparation and, where necessary, derivatization are critical steps for successful grayanotoxin analysis, ensuring efficient extraction, cleanup, and compatibility with analytical instrumentation.

Sample Preparation: Extraction of grayanotoxins from plant materials often involves using polar solvents like methanol, either through reflux or maceration nih.govresearchgate.net. For biological matrices such as blood and urine, initial steps may include adding buffers and organic solvents (e.g., acetonitrile), followed by centrifugation and lyophilization of the supernatant nih.govnih.gov. Solid-phase extraction (SPE) using reversed-phase cartridges (e.g., C18) is frequently employed for sample cleanup and concentration, removing interfering matrix components nih.govresearchgate.netnih.gov. For complex matrices like honey, simplified "dilute-and-shoot" protocols, where the sample is diluted in a solvent mixture before direct injection, have been developed for LC-MS/MS analysis, reducing sample preparation time nih.govacs.org. Liquid-liquid extraction, partitioning between water and organic solvents like dichloromethane, is also a common initial step for plant extracts dergipark.org.trthieme-connect.comresearchgate.net.

Derivatization Strategies: Derivatization is primarily employed to enhance the volatility and thermal stability of grayanotoxins for GC/MS analysis, as they are prone to degradation at high temperatures tandfonline.comtandfonline.comresearchgate.net. The most common derivatization approach is trimethylsilylation (TMS), which converts hydroxyl groups into trimethylsilyl ethers using reagents such as BSTFA, often in the presence of TMCS as a catalyst researchgate.netsigmaaldrich.com. This process renders the molecules more amenable to GC separation and detection. The choice of derivatization reagent and conditions (e.g., temperature, reaction time) is crucial for achieving complete derivatization and optimal analytical performance sigmaaldrich.com.

"Dilute-and-Shoot" Approach for Complex Matrices

The "dilute-and-shoot" (DS) approach represents a significant simplification in sample preparation for analytical chemistry, particularly for complex matrices like honey or biological fluids. This strategy bypasses labor-intensive extraction and clean-up steps, directly analyzing a diluted sample. The primary advantage of this method lies in its speed, cost-effectiveness, and reduced risk of analyte loss during sample processing.

A notable application of the dilute-and-shoot approach for grayanotoxins has been in the analysis of honey, a matrix known to be contaminated by these compounds. In one study, a dilute-and-shoot liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification and confirmation of grayanotoxins in honey. The sample preparation involved a simple 10-fold dilution of the honey sample in a methanol-water mixture (1:4 v/v) prior to direct injection into the LC-MS/MS system researchgate.net. This streamlined process significantly reduces analysis time and solvent consumption compared to traditional extraction protocols. While effective, considerations for this approach can include potential matrix effects and the need for highly selective detection methods to ensure accurate quantification in the presence of interfering compounds mdpi.comthieme-connect.com.

Table 1: Dilute-and-Shoot Parameters for Grayanotoxin Analysis

| Matrix | Dilution Factor | Solvent Composition | Detection Method | Reference |

| Honey | 10-fold | Methanol-Water (1:4 v/v) | LC-MS/MS | researchgate.net |

Trimethylsilyl Derivatization for GC/MS Analysis

Grayanotoxin IX, like other grayanotoxins, possesses chemical properties that can pose challenges for direct analysis using Gas Chromatography-Mass Spectrometry (GC/MS). Specifically, its low vapor pressure and thermal instability necessitate derivatization to enhance its volatility and thermal stability, thereby improving its chromatographic behavior and detectability in GC/MS systems .

Trimethylsilylation (TMS) is a widely employed derivatization technique that converts polar hydroxyl groups into less polar trimethylsilyl ethers. This modification increases the molecular weight and, crucially, the volatility of the analyte, making it amenable to GC separation. By converting the hydroxyl functionalities of this compound into silyl (B83357) ethers, the compound becomes more stable at the elevated temperatures required for GC analysis and produces characteristic ions in the mass spectrometer, facilitating its identification and quantification soft-tox.orgdubudisk.com. This derivatization step is critical for unlocking the full potential of GC/MS for the accurate profiling of this compound.

Method Validation and Quality Control

Rigorous method validation is indispensable for ensuring the reliability and accuracy of analytical results for this compound. This process involves a systematic evaluation of various performance characteristics to confirm that the method is fit for its intended purpose.

Specificity, Precision, and Accuracy Assessments

Specificity is paramount to ensure that the analytical method can unequivocally identify and quantify this compound in the presence of other matrix components or structurally similar compounds. This is often achieved through the use of selective detection techniques, such as tandem mass spectrometry (MS/MS), and by optimizing chromatographic separation to resolve this compound from potential interferents. Challenges such as the co-elution of closely related grayanotoxins must be addressed by fine-tuning chromatographic parameters .

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed by evaluating intraday and inter-day repeatability, often expressed as relative standard deviation (RSD). High precision indicates minimal random error in the measurement process researchgate.netsoft-tox.org.

Accuracy reflects the closeness of agreement between the measured value and the true or accepted reference value. It is commonly assessed through the determination of recovery rates using spiked samples, where known amounts of the analyte are added to the matrix. High recovery rates indicate that the sample preparation and analytical procedure effectively extract and measure the analyte with minimal systematic error researchgate.net. Validation according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX), is a common practice to ensure robust accuracy soft-tox.org.

Quantitation and Detection Limits

Quantitation involves determining the concentration of this compound in a sample. This requires establishing a reliable calibration curve using reference standards. The limit of quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy, while the limit of detection (LOD) is the lowest concentration that can be reliably detected but not necessarily quantified. These parameters are critical for defining the sensitivity of the analytical method and its suitability for analyzing samples at low concentrations researchgate.netsoft-tox.org. While specific LOQ values for this compound in all matrices are not universally reported in the provided snippets, methods aim to establish decision limits and detection capabilities researchgate.net. For context, similar analyses for other compounds have reported LOQs in the nanogram per milliliter range soft-tox.org.

Evaluation of Matrix Effects and Analyte Stability

Matrix effects refer to the influence of other components in the sample matrix on the ionization efficiency of the analyte during mass spectrometric detection. These effects can lead to either signal suppression or enhancement, impacting the accuracy of quantification. Evaluating matrix effects is crucial, especially for methods employing "dilute-and-shoot" approaches, and may involve comparing calibration curves prepared in solvent versus in a blank matrix mdpi.com.

Analyte stability ensures that this compound remains intact and does not degrade during sample collection, storage, and preparation. Factors such as temperature, light, and the presence of reactive substances in the matrix can affect stability. For instance, evaporation and subsequent resuspension of extracts can sometimes lead to a loss of certain analytes, highlighting the importance of assessing and controlling these conditions thieme-connect.com. Recovery studies also indirectly provide insights into both matrix effects and analyte stability during sample preparation researchgate.net.

Compound List:

this compound

Grayanotoxin I

Grayanotoxin III

Comparative Studies of Grayanotoxin Isoforms and Their Academic Relevance

Chemical Diversity Among Grayanotoxin Isoforms

The grayanotoxin family exhibits considerable chemical diversity, primarily due to variations in functional groups at specific positions on the tetracyclic diterpene skeleton. This structural variability is crucial for understanding their distinct biological activities and ecological functions.

Structural Characterization of Different Grayanotoxins

Grayanotoxins share a common tetracyclic diterpene scaffold, typically a 5/7/6/5 ring system wikipedia.orgnih.govnih.govtaylorandfrancis.comlongdom.orguab.catscicell.org. The primary differences among isoforms arise from the number and position of hydroxyl groups, as well as the presence of esterifications, most commonly with acetic acid wikipedia.orgacs.orgresearchgate.netdrugfuture.com. For instance, Grayanotoxin I (GTX I) is characterized by an acetoxy group at position 14 and hydroxyl groups at positions 3β, 5, 6β, 9, 10, and 16 wikipedia.orgnih.gov. In contrast, Grayanotoxin III (GTX III) typically features hydroxyl groups at these positions but lacks the acetoxy group at C-14, often possessing a methyl group at C-10 wikipedia.orgtandfonline.com. Grayanotoxin II and IV also exhibit variations, differing in the substituents at positions 10 and 14 wikipedia.orgacs.org. Grayanotoxin IX, as one of the more than 25 identified isoforms, likely possesses unique structural features that differentiate it from the more commonly studied GTX I, II, and III, although specific detailed structural characterizations for this compound are less prevalent in the literature compared to its more abundant counterparts.

Table 1: Key Structural Variations Among Common Grayanotoxin Isoforms

| Isoform | Primary Structural Differences (Positions 10 & 14) | Other Notable Hydroxyl/Acetoxy Groups |

| GTX I | 10-methyl, 14-acetoxy | 3β, 5, 6β, 9, 16 |

| GTX II | 10-methyl, 14-H | 3β, 5, 6β, 9, 16 |

| GTX III | 10-methyl, 14-H | 3β, 5, 6β, 9, 16 |

| GTX IV | 10-methyl, 14-acetoxy | 3β, 5, 6β, 9, 16 |

| This compound | (Specific details less documented) | (Variable, contributes to isoform diversity) |

Note: The precise structural variations for this compound are not as extensively documented as for GTX I-IV. Isoforms generally differ in the presence and type of functional groups (e.g., hydroxyl, acetoxy) at positions 10 and 14, and potentially other sites on the molecule.

Factors Influencing Isoform Expression in Plants

The expression and relative abundance of different grayanotoxin isoforms within plants are influenced by a combination of genetic and environmental factors. Different species within the Rhododendron genus exhibit significant variation in their grayanotoxin content, suggesting a strong genetic basis for isoform production wikipedia.orgthieme-connect.com. For example, Rhododendron ponticum and R. catawbiense are known to have high concentrations of grayanotoxins, particularly GTX I thieme-connect.com. Environmental conditions such as altitude, soil type, light exposure, and climate can also modulate the biosynthesis and accumulation of these compounds researchgate.net. Furthermore, the concentration of grayanotoxins can vary across different plant tissues, with leaves generally containing higher levels than petals or nectar, indicating tissue-specific regulation of their production researchgate.netnih.gov. The specific factors influencing the expression of this compound remain an area for further research, but it is understood to be part of the broader regulatory mechanisms governing grayanotoxin synthesis in Ericaceae plants.

Variations in Molecular Activity and Potency Across Isoforms

The structural differences among grayanotoxin isoforms translate into variations in their molecular activity and potency, particularly concerning their interaction with voltage-gated sodium channels.

Comparative Sodium Channel Modulation by Different Grayanotoxins

Grayanotoxins exert their toxic effects by binding to voltage-gated sodium channels (Nav channels) in excitable cell membranes, specifically at the group II receptor site located on the S6 segments of domains I and IV wikipedia.orgnii.ac.jp. This binding prevents the inactivation of the sodium channels, leading to a prolonged influx of sodium ions and sustained depolarization of the cell membrane wikipedia.orglongdom.orgnih.govnih.gov. While the general mechanism of action is consistent across isoforms, their potency and efficacy can differ. For instance, GTX I and GTX III are often cited as the most toxic and abundant isoforms tandfonline.combund.de. Studies comparing the effects of different grayanotoxin analogs, such as GTX I and α-dihydro-GTX-II, on various sodium channel subtypes (e.g., TTX-sensitive vs. TTX-insensitive channels) have revealed differential sensitivities and potencies nii.ac.jppsu.edunih.gov. The specific comparative activity profile of this compound on different Nav channel subtypes is not as well-defined, but it is presumed to operate via the same core mechanism, with its potency modulated by its unique structural features.

Influence of Isoform Structure on Binding Characteristics

The specific structural attributes of grayanotoxins are critical for their binding affinity and interaction with sodium channels. Key functional groups, such as the hydroxyl groups at positions 3β, 5, and 6β, and the methyl group at position 10, are essential for their pharmacologic action nih.govnii.ac.jpnih.gov. The molecule's interaction with the binding site on the sodium channel involves both hydrogen bonding and hydrophobic interactions nih.gov. Variations in the presence or position of hydroxyl or acetoxy groups, as seen between isoforms like GTX I and GTX III, can subtly alter the molecule's conformation and its fit within the binding pocket. These structural nuances likely influence binding kinetics, affinity, and the precise modulation of channel gating. Understanding these structure-activity relationships for this compound would require detailed studies correlating its specific structural motifs with its binding characteristics to sodium channels.

Taxonomic and Ecological Significance of Isoform Variation

The distribution and variation of grayanotoxin isoforms across different plant species and populations have significant taxonomic and ecological implications. Grayanotoxins are found in numerous species within the Ericaceae family, with Rhododendron species being particularly prominent sources wikipedia.orgnih.govnih.govtaylorandfrancis.comresearchgate.net. The presence and concentration of specific isoforms can vary significantly between species and even between populations of the same species, contributing to differences in plant toxicity and ecological interactions wikipedia.orgthieme-connect.comdatadryad.org.

Ecologically, grayanotoxins serve as a defense mechanism against herbivores, deterring both insects and vertebrates from consuming plant tissues researchgate.netnih.gov. However, their presence in nectar also impacts plant-pollinator mutualisms. For instance, grayanotoxins can be toxic to certain pollinators like honeybees, while having less impact on others, such as bumblebees researchgate.netresearchgate.net. This differential toxicity can influence pollinator behavior and potentially mediate plant-pollinator specialization. The variation in isoform composition, including that of this compound, may therefore represent a complex evolutionary strategy for plants to balance defense against herbivores with the attraction of specific pollinators, or to deter unwanted visitors. The distribution patterns of grayanotoxins are also taxonomically relevant, as they are characteristic of specific genera and species within the Ericaceae family nih.gov.

Compound Names Mentioned:

this compound

Grayanotoxins (GTXs)

Grayanotoxin I (GTX I)

Grayanotoxin II (GTX II)

Grayanotoxin III (GTX III)

Grayanotoxin IV (GTX IV)

Andromedotoxin

Acetylandromedol

Rhodotoxin

Asebotoxin

Grayanane

Forskolin

Implications for Plant Evolution and Adaptation

Grayanotoxins play a significant role in the ecological strategy of Rhododendron species, primarily functioning as defense compounds against herbivores. Their presence deters herbivory, thereby enhancing plant survival and fitness researchgate.netnih.gov. The variation in grayanotoxin profiles (chemotypes) among species can lead to differential resistance against various herbivores, influencing the evolutionary trajectory of both the plants and their associated fauna.

Furthermore, grayanotoxins in floral nectar can impact pollinator interactions, creating a complex evolutionary dynamic. While toxic to some insects, certain pollinators, such as bumblebees (Bombus spp.), may be less affected or even favored by the presence of grayanotoxins in nectar, potentially leading to pollinator-mediated selection wikipedia.orgd-nb.info. This selective pressure can influence pollinator behavior and plant reproductive success. For instance, in introduced populations of Rhododendron ponticum, nectar GTX I levels have been observed to be decoupled from leaf levels, suggesting an evolutionary adaptation to minimize negative impacts on pollinators in the absence of strong herbivore pressure nih.gov.

The academic relevance of studying these comparative chemotypes and their implications for plant evolution and adaptation is substantial. It provides insights into how plants utilize chemical defenses to navigate complex ecological interactions, including herbivore deterrence and the modulation of pollinator services. Understanding the distribution and function of various grayanotoxin isoforms, including this compound, contributes to our broader knowledge of plant chemical ecology, adaptation strategies, and the diversification of secondary metabolites in response to environmental pressures.

Compound Names Mentioned:

Grayanotoxin

Grayanotoxin I (GTX I)

Grayanotoxin II (GTX II)

Grayanotoxin III (GTX III)

Grayanotoxin IV (GTX IV)

this compound

Grayanoids

Future Directions in Grayanotoxin Ix Research

Advanced Biosynthetic Pathway Elucidation

While the diterpenoid backbone of grayanotoxins is known to originate from geranylgeranyl pyrophosphate (GGPP), the precise enzymatic steps leading to the intricate polycyclic structure of Grayanotoxin IX remain largely uncharacterized. Future research will focus on a multi-faceted "omics" approach to unravel this complex biosynthetic pathway.

The advent of next-generation sequencing (NGS) and advanced proteomic techniques offers a powerful toolkit for identifying the enzymes involved in this compound biosynthesis. By comparing the transcriptomes and proteomes of high- and low-grayanotoxin-producing Rhododendron species, or different tissues within the same plant, researchers can identify candidate genes and proteins whose expression levels correlate with toxin production. researchgate.net

Key enzyme classes expected to be involved include:

Terpene Synthases: To catalyze the initial cyclization of GGPP.

Cytochrome P450 Monooxygenases (P450s): For the extensive oxidative modifications that create the numerous hydroxyl groups characteristic of grayanotoxins.

Hydroxylases and other modifying enzymes: To perform the final tailoring steps that result in the specific structure of this compound.

Once candidate genes are identified, their functions can be verified through heterologous expression in model organisms like Nicotiana benthamiana or yeast, followed by in vitro enzymatic assays. nih.gov This approach has been successfully used to elucidate the biosynthetic pathways of other complex plant-derived natural products. nih.gov

Table 1: Potential "Omics" Strategies for Enzyme Discovery in this compound Biosynthesis

| Approach | Description | Expected Outcome |

| Comparative Transcriptomics (RNA-Seq) | Compares gene expression profiles between high and low grayanotoxin-producing plants or tissues. | Identification of candidate genes (e.g., terpene synthases, P450s) with expression patterns that correlate with grayanotoxin accumulation. |

| Proteomics (e.g., LC-MS/MS) | Identifies and quantifies proteins present in relevant plant tissues. | Identification of enzymes directly involved in the biosynthetic pathway. |

| Virus-Induced Gene Silencing (VIGS) | Silences the expression of candidate genes in Rhododendron species. | Confirmation of gene function through observation of reduced or eliminated this compound production. nih.gov |

| Metabolite Profiling | Quantifies the levels of this compound and potential biosynthetic intermediates. | Correlation of metabolite levels with gene and protein expression data to strengthen pathway predictions. |